A Technical Guide to the Structural Elucidation of Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin
A Technical Guide to the Structural Elucidation of Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin
Abstract
The unambiguous determination of a complex molecule's three-dimensional structure is a cornerstone of modern drug discovery and chemical biology. This guide provides an in-depth, multi-technique framework for the structural elucidation of a novel, stereochemically rich compound, provisionally named "Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin." This molecule incorporates several key pharmacophores: a conformationally constrained cyclopropane amino acid, a von Hippel-Lindau (VHL) E3 ligase ligand (AHPC), a cyclohexene scaffold, and a boronic ester (Bpin) moiety. Such composite structures are of significant interest, particularly in the field of Proteolysis-Targeting Chimeras (PROTACs). We will detail an integrated analytical workflow, explaining not just the "how" but the critical "why" behind each experimental choice, from initial mass confirmation to the definitive assignment of absolute stereochemistry.
Introduction: Deconstructing the Target Molecule
The nominal structure "Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin" represents a sophisticated synthetic target. Before any analysis, we must first propose a likely connectivity based on its constituent parts.
-
Cyclopropane Amino Acid: These are valuable building blocks in medicinal chemistry, used to create conformationally restricted peptidomimetics that can enhance metabolic stability or enforce a bioactive conformation.[1][2]
-
(S,R,S)-AHPC: The acronym AHPC, particularly with the (S,R,S) stereochemistry, points to a specific ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This component is crucial for recruiting VHL in PROTAC applications to induce targeted protein degradation.[5][6]
-
Cyclohexene-Bpin: The cyclohexene ring provides a versatile scaffold, while the pinacol boronic ester (Bpin) is a key functional group for further chemical modification, such as Suzuki-Miyaura cross-coupling reactions.
Based on this deconstruction, we propose the target structure shown in Figure 1 . The core challenge lies in verifying the precise connectivity of these fragments and, most critically, confirming the absolute configuration at the three designated stereocenters.
Figure 1. Proposed chemical structure of the target molecule. The three stereocenters dictating the (S,R,S) configuration are highlighted.
Integrated Analytical Workflow
A robust elucidation strategy cannot rely on a single technique. It requires the convergence of data from orthogonal methods to build an unshakeable structural hypothesis. Our approach is a self-validating system where each experiment confirms previous findings and provides new information to guide the next step.
Mass Spectrometry: Confirming Composition and Connectivity
The first step post-synthesis and purification is to confirm that the molecule has the correct mass and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
Protocol: The purified compound is analyzed via electrospray ionization (ESI) coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
Expected Outcome: The primary objective is to obtain a mass measurement with high accuracy (<5 ppm error) for the protonated molecular ion [M+H]⁺. This allows for the unambiguous determination of the elemental formula, providing the first piece of evidence that the correct atoms have been assembled.
| Parameter | Expected Value |
| Elemental Formula | C₃₄H₅₀BN₃O₅ |
| Exact Mass [M] | 591.3847 |
| Observed [M+H]⁺ | 592.3920 ± 0.0030 |
Tandem Mass Spectrometry (MS/MS)
Causality: While HRMS confirms what atoms are present, MS/MS provides crucial information about how they are connected. By selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that acts as a structural fingerprint.[7][8]
Experimental Choice: Given the amide bond linking the AHPC and cyclopropane moieties, we anticipate peptide-like fragmentation.[9][10] We will look for characteristic cleavages that break the molecule into its constituent parts.
Expected Fragmentation:
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Loss of the Bpin group: A neutral loss of the pinacol borane moiety.
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Cleavage at the amide bond: This is a critical fragmentation that would separate the "Cyclopropane" and "AHPC-CO-cyclohexene-Bpin" fragments, producing characteristic b- and y-type ions.[11]
-
Fragmentation within the AHPC core: Cleavage within the hydroxylated proline ring of the VHL ligand.
Observing these specific fragments provides strong, direct evidence for the proposed connectivity of the major structural units.
NMR Spectroscopy: Assembling the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the detailed structure of small molecules in solution.[12][13] A full suite of 1D and 2D experiments is required to assign every proton and carbon and assemble the complete covalent structure.[14]
1D NMR: Identifying Key Functional Groups
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¹H NMR: This spectrum provides the initial overview. We expect to see distinct signals for the aromatic protons of the AHPC, the olefinic protons of the cyclohexene, the characteristic upfield signals of the cyclopropane ring protons, and the sharp singlets for the methyl groups on the Bpin moiety.
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¹³C NMR: This experiment confirms the carbon skeleton. Key signals to identify include the amide carbonyl (~170-175 ppm), the olefinic carbons (~120-140 ppm), the carbon atoms bonded to boron (~85 ppm), and the highly shielded cyclopropyl carbons (<30 ppm).
-
¹¹B NMR: Boron NMR is essential for confirming the state of the boronic ester.[15][16] For a tricoordinate pinacol boronic ester, a single, relatively broad resonance is expected in the range of δ 20-35 ppm.[17][18][19] This unequivocally confirms the presence and integrity of the Bpin group.
2D NMR: Establishing Connectivity
Two-dimensional NMR experiments are non-negotiable for a molecule of this complexity. They reveal through-bond correlations that allow for the step-by-step assembly of the molecular puzzle.
Protocol: A standard suite of 2D NMR experiments (COSY, HSQC, HMBC) should be acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system. This is used to trace out the connectivity within the cyclohexene ring, the cyclopropane ring, and the aliphatic portions of the AHPC ligand.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon (¹³C). This is the primary method for assigning the ¹³C spectrum based on the more easily resolved ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. These correlations bridge the isolated spin systems identified by COSY, confirming the overall molecular connectivity.
Stereochemistry: The Final Frontier
With the planar structure established, the final and most challenging task is to confirm the absolute configuration at the three chiral centers. The (S,R,S) designation is not an assumption but a hypothesis that must be rigorously tested.
Relative Stereochemistry via NOESY/ROESY
Protocol: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment is performed. These experiments detect correlations between protons that are close in space, regardless of their through-bond connectivity.
Causality: By observing specific through-space correlations, we can determine the relative orientation of substituents on the rings. For example, a NOE between a proton on the cyclopropane ring and a specific proton on the AHPC moiety would provide strong evidence for their relative cis/trans orientation, which is a direct consequence of the underlying stereochemistry.
Absolute Stereochemistry Confirmation
Determining the absolute configuration (distinguishing the (S,R,S) enantiomer from its (R,S,R) mirror image) requires a chiroptical technique or X-ray crystallography.[20][21]
Experimental Choice: Vibrational Circular Dichroism (VCD)
Trustworthiness: While single-crystal X-ray diffraction is the "gold standard," obtaining suitable crystals can be a significant bottleneck. VCD offers a powerful alternative that can be performed on the sample in solution.[22][23]
Protocol:
-
Experimental Measurement: An experimental VCD spectrum of the purified compound is acquired. This spectrum measures the differential absorption of left- and right-circularly polarized infrared light.
-
Computational Modeling: The 3D structure of the proposed (S,R,S) enantiomer is modeled using density functional theory (DFT). Its theoretical VCD spectrum is then calculated.
-
Comparison: The experimental spectrum is compared to the calculated spectrum. A strong match confirms the (S,R,S) absolute configuration. To be fully rigorous, the spectrum for the opposite (R,S,R) enantiomer should also be calculated; it will show a mirror-image spectrum, providing a self-validating negative control.
Conclusion
The structural elucidation of a complex molecule like "Cyclopropane-(S,R,S)-AHPC-CO-cyclohexene-Bpin" is a systematic process of hypothesis generation and validation. It begins with the foundational confirmation of elemental composition by HRMS, proceeds to define connectivity through MS/MS and a comprehensive suite of 2D NMR techniques, and culminates in the definitive assignment of absolute stereochemistry using chiroptical methods like VCD. Each step provides a layer of evidence that, when combined, creates an unambiguous and trustworthy structural assignment, paving the way for its application in drug development and chemical biology research.
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